

Application of CellROX® Green in Studying Oxidative Stress

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sel-green*

Cat. No.: *B8227422*

[Get Quote](#)

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Accurate and reliable measurement of intracellular ROS is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. CellROX® Green is a fluorogenic probe designed for the sensitive and real-time detection of oxidative stress in live cells. These application notes provide a comprehensive overview of the use of CellROX® Green in oxidative stress research.

Principle of Detection

CellROX® Green is a cell-permeable dye that is intrinsically non-fluorescent in its reduced state. Upon entering a live cell, the probe can be oxidized by various ROS, primarily superoxide (O_2^-) and hydroxyl radicals ($\bullet OH$).^[1] This oxidation process triggers a conformational change in the dye molecule, causing it to become brightly fluorescent with excitation and emission maxima of approximately 485/520 nm, respectively.^[2] A key feature of CellROX® Green is that upon oxidation, it binds to DNA, which localizes the fluorescent signal primarily to the nucleus

and mitochondria.[3][4] This property allows for clear visualization and quantification of ROS production within these specific cellular compartments.

Advantages of CellROX® Green

- **High Sensitivity and Specificity:** Detects major ROS species with a high signal-to-noise ratio.
- **Live-Cell Imaging:** Enables real-time monitoring of oxidative stress dynamics in living cells.
- **Photostability:** The fluorescent signal is more resistant to photobleaching compared to traditional ROS probes like DCFH-DA.[4]
- **Multiplexing Compatibility:** The signal is retained after formaldehyde fixation and detergent permeabilization, allowing for compatibility with immunocytochemistry and other fluorescent probes.
- **Versatile Detection Platforms:** Can be used with various analytical instruments, including fluorescence microscopes, flow cytometers, and microplate readers.

Limitations

- **Potential for Autoxidation:** Like many fluorescent probes, CellROX® Green can be susceptible to auto-oxidation, especially when exposed to light for prolonged periods.
- **Specificity Profile:** While it detects superoxide and hydroxyl radicals, it is not a direct measure of all ROS (e.g., hydrogen peroxide).
- **Standardization is Key:** Fluorescence intensity can be influenced by experimental conditions, necessitating careful optimization and the use of appropriate controls.

Data Presentation

The following tables summarize quantitative data from studies that have utilized CellROX® Green to measure oxidative stress.

Table 1: Quantitative Analysis of Oxidative Stress using Fluorescence Microscopy

Cell Line	Inducer of Oxidative Stress	Inducer Concentration	Inhibitor (Negative Control)	Inhibitor Concentration	Observation	Reference
HeLa	Menadione	100 μ M	N-acetylcysteine (NAC)	50 μ M	Significant increase in nuclear fluorescence with menadione, which was reversed by NAC.	
U-87 MG	Photodynamic Therapy (PDT)	N/A	N/A	N/A	Increased ROS levels post-PDT.	
U2-OS	Menadione	100 μ M	N/A	N/A	Time-dependent increase in nuclear fluorescence.	
E. coli	CM15 (antimicrobial peptide)	10 μ M	N/A	N/A	Abrupt and strong CellROX® Green fluorescence upon peptide addition.	
Botryococcus braunii	Methyl jasmonate	10 μ M	N/A	N/A	Increased number of ROS-	

positive colonies.

Table 2: Quantitative Analysis of Oxidative Stress using Flow Cytometry

Cell Line/Organism	Inducer of Oxidative Stress	Inducer Concentration	Inhibitor (Negative Control)	Inhibitor Concentration	Observation	Reference
Zebrafish Embryos	Genetic Mutation	N/A	N/A	N/A	Significantly higher CellROX® Green fluorescence in mutant embryos compared to wild-type.	
C2C12 myoblasts	Hydrogen Peroxide (H ₂ O ₂)	Not specified	N-acetyl-L-cysteine (NAC)	10 mM	H ₂ O ₂ induced an increase in fluorescence intensity, which was prevented by NAC pre-treatment.	

Experimental Protocols

Protocol 1: Detection of Oxidative Stress in Cultured Cells using Fluorescence Microscopy

Materials:

- Cultured cells seeded on glass-bottom dishes or coverslips
- CellROX® Green Reagent (e.g., Thermo Fisher Scientific, Cat. No. C10444)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Inducer of oxidative stress (e.g., Menadione, Tert-butyl hydroperoxide (TBHP))
- Inhibitor of oxidative stress (e.g., N-acetylcysteine (NAC))
- Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~485/520 nm)

Procedure:

- Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency.
- Induction of Oxidative Stress (Positive Control): Treat cells with a known inducer of oxidative stress (e.g., 100 μ M Menadione) for a predetermined time (e.g., 30-60 minutes) at 37°C.
- Inhibition of Oxidative Stress (Negative Control): For a negative control group, pre-incubate cells with an antioxidant like NAC (e.g., 1-10 mM) for at least 1 hour before adding the oxidative stress inducer.
- Staining with CellROX® Green:
 - Prepare a 5 μ M working solution of CellROX® Green in complete cell culture medium.
 - Remove the medium from the cells and add the CellROX® Green working solution.
 - Incubate the cells for 30 minutes at 37°C, protected from light.
- Washing: Remove the staining solution and wash the cells three times with PBS.

- Imaging: Immediately image the cells using a fluorescence microscope. Acquire images of the untreated (control), inducer-treated, and inhibitor-treated cells.
- Data Analysis: Quantify the mean fluorescence intensity of the nuclear and/or mitochondrial regions in multiple cells for each condition.

Protocol 2: Quantification of Oxidative Stress using Flow Cytometry

Materials:

- Suspension or trypsinized adherent cells
- CellROX® Green Flow Cytometry Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. C10492)
- Flow cytometry tubes
- Flow cytometer with a blue laser (488 nm excitation)

Procedure:

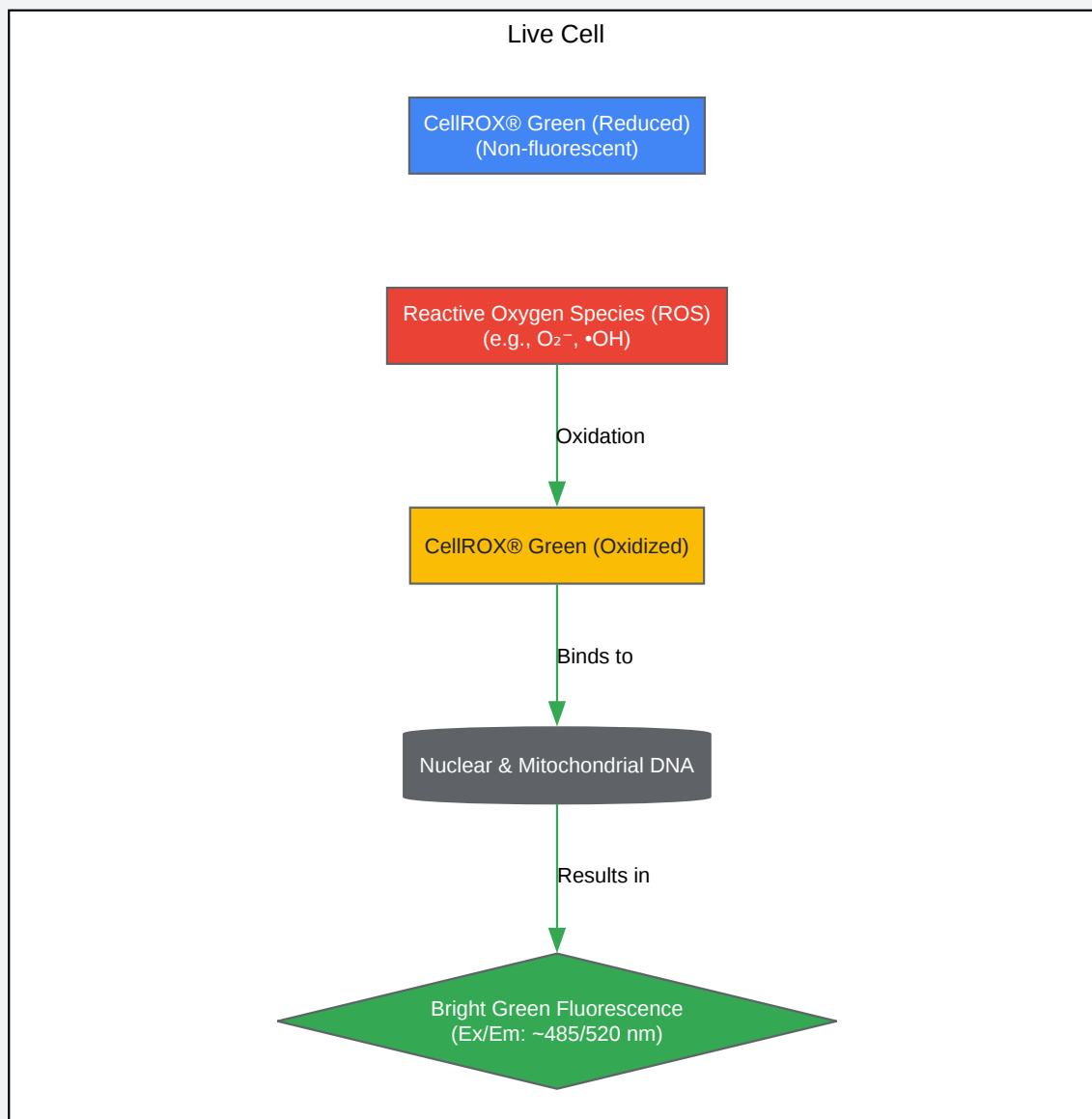
- Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in a suitable buffer (e.g., HBSS with Ca^{2+} and Mg^{2+}).
- Induction and Inhibition of Oxidative Stress: Treat cell aliquots with an inducer and/or inhibitor of oxidative stress as described in Protocol 1.
- Staining with CellROX® Green:
 - Add CellROX® Green reagent to the cell suspension at the final concentration recommended by the manufacturer (typically 500-1000 nM for flow cytometry).
 - Incubate for 30-60 minutes at 37°C, protected from light.
- Optional Wash: Washing the cells after staining is generally not required for flow cytometry applications.

- Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population and measure the green fluorescence intensity.
- Data Analysis: Compare the median or mean fluorescence intensity of the different treatment groups to quantify the changes in ROS levels.

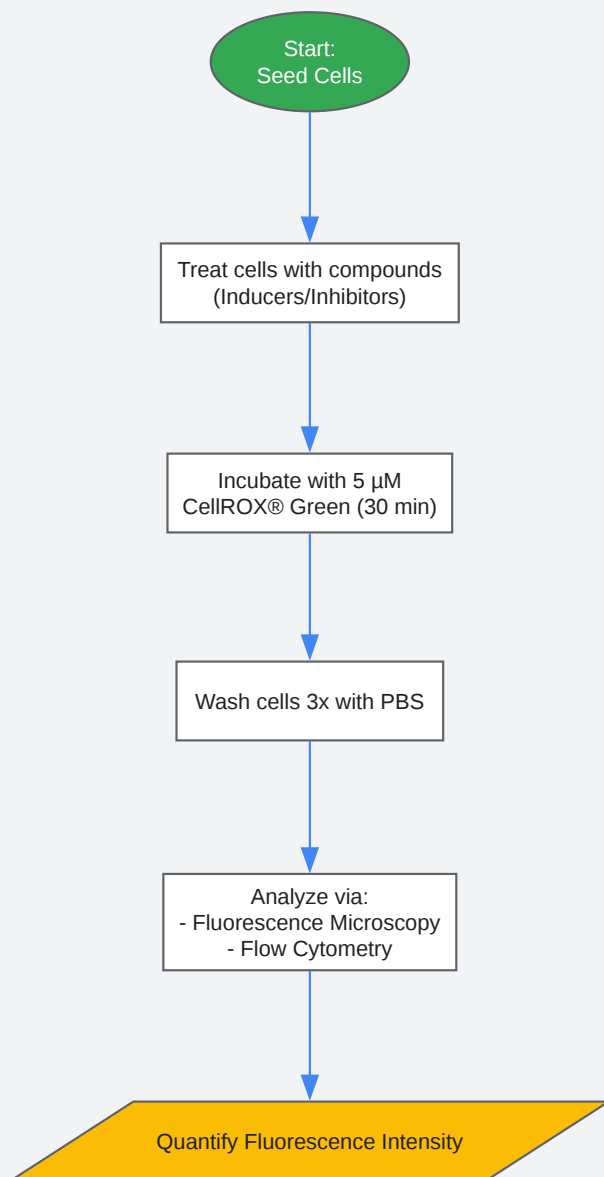
Signaling Pathway and Experimental Workflow Visualization

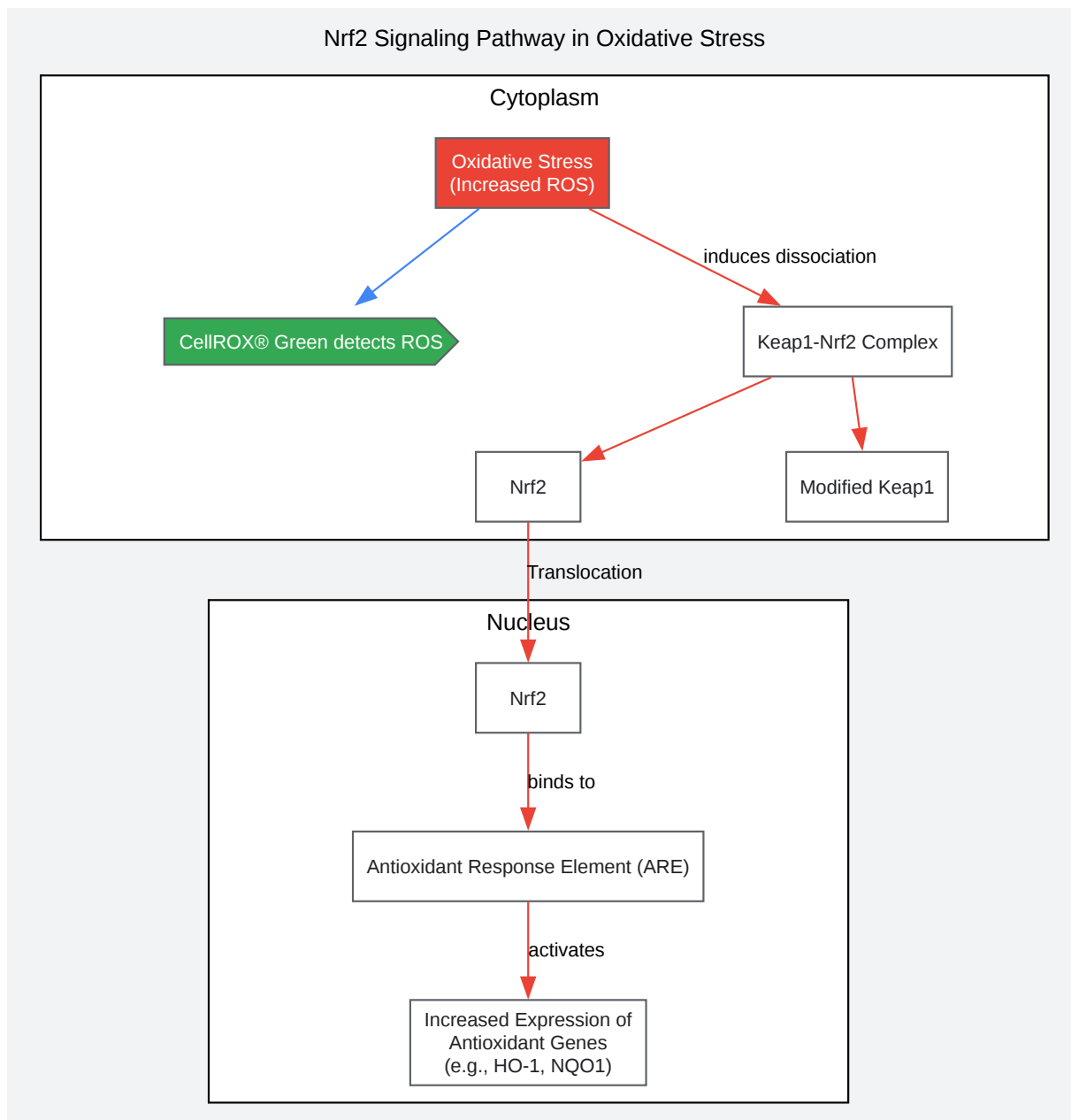
Below are diagrams created using the DOT language to visualize key concepts and workflows related to the application of CellROX® Green.

Mechanism of CellROX® Green



Experimental Workflow for CellROX® Green Assay





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Single-cell, real-time detection of oxidative stress induced in Escherichia coli by the antimicrobial peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellROX Green Reagent, for oxidative stress detection | LabX.com [labx.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Application of CellROX® Green in Studying Oxidative Stress]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8227422#application-of-sel-green-in-studying-oxidative-stress]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com